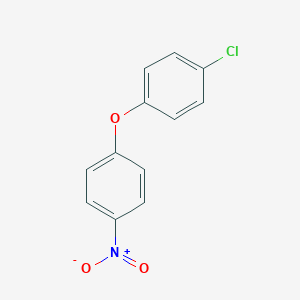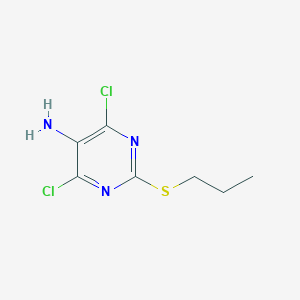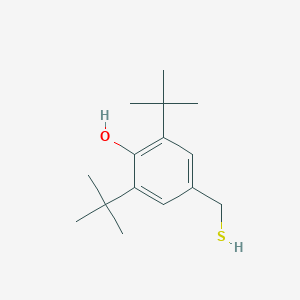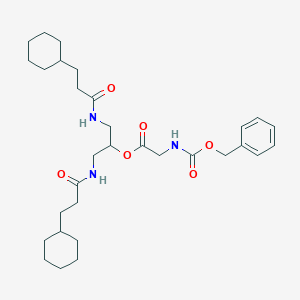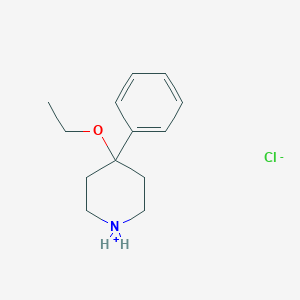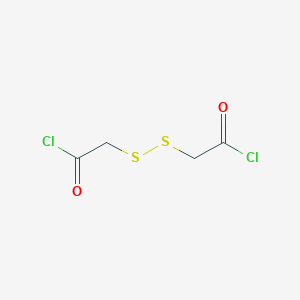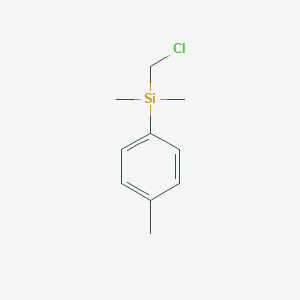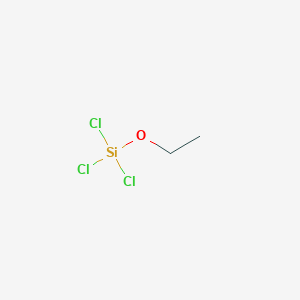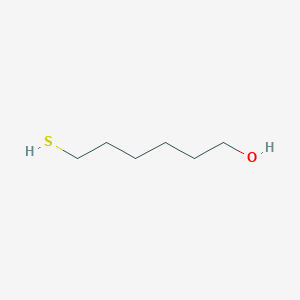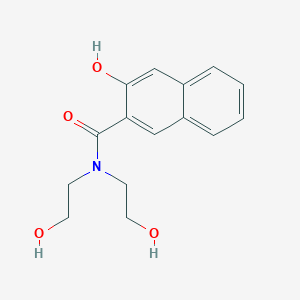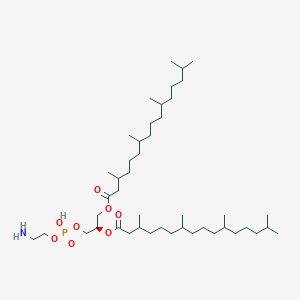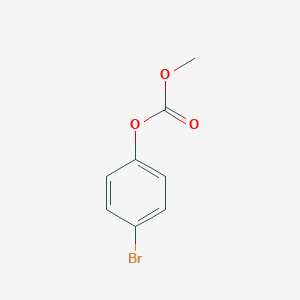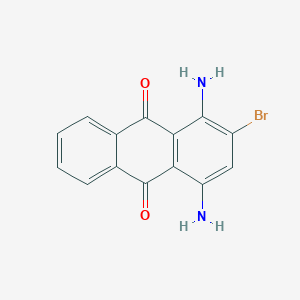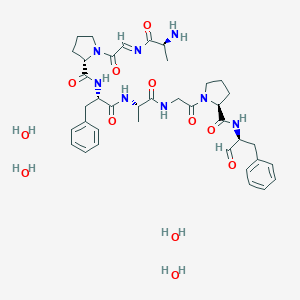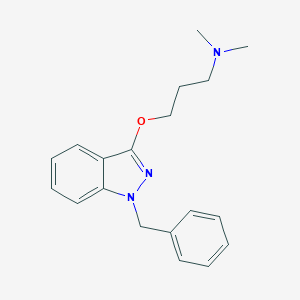
Benzydamine
Vue d'ensemble
Description
Benzydamine, également connu sous le nom de Tantum Verde, est un anti-inflammatoire non stéroïdien (AINS) avec des propriétés anesthésiques locales et analgésiques. Il est principalement utilisé pour le traitement de la douleur et de l'inflammation dans la bouche et la gorge. This compound est disponible sous diverses formes, y compris des bains de bouche, des pastilles et des crèmes topiques .
Applications De Recherche Scientifique
Benzydamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of NSAIDs and their interactions with biological systems.
Biology: Investigated for its effects on cellular processes, including inflammation and pain signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating oral and throat inflammations, as well as its potential use in other inflammatory conditions.
Industry: Used in the formulation of various pharmaceutical products, including mouthwashes, lozenges, and topical creams
Mécanisme D'action
Target of Action
Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, where it exerts its anti-inflammatory and analgesic action .
Mode of Action
This compound’s mode of action is unique among NSAIDs. Instead, it stabilizes the cellular membrane and inhibits the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This unique mode of action facilitates its effectiveness as a locally-acting NSAID with local anaesthetic and analgesic properties .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . It also works on reducing histamine-induced vasodilation and vascular permeability . Furthermore, it has been shown to inhibit monocyte migration and block the p38 MAPK pathway, a key regulator of pro-inflammatory cytokines biosynthesis .
Pharmacokinetics
This compound is well absorbed when administered orally, and plasma drug concentrations reach a peak fairly rapidly . It has a half-life of about 13 hours , and less than 20% of the drug is bound to plasma proteins . It is excreted through the kidneys . The concentration of this compound in the mouthwash is 4 mmol/L .
Result of Action
The primary result of this compound’s action is the relief of pain and inflammation in the targeted area. It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It provides symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .
Action Environment
The action of this compound is influenced by the environment in which it is applied. When used as a mouthwash or spray, it may be used to treat conditions like pharyngitis, aphthous ulcers, and oral ulceration due to radiation therapy . As a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system . Occasionally, oral tissue numbness or stinging sensations may occur, as well as itching, a skin rash, skin swelling or redness, difficulty breathing, and wheezing .
Analyse Biochimique
Biochemical Properties
Benzydamine has physicochemical properties and pharmacological activities that differ markedly from those of other NSAIDs . It is a weak base, usually formulated as its hydrochloride salt . It is highly lipid-soluble in the unionized form . This compound has several properties that may contribute to its anti-inflammatory activity, including inhibition of the synthesis of the inflammatory cytokine, tumor necrosis factor-α .
Cellular Effects
This compound influences cell function by inhibiting the oxidative burst of neutrophils at concentrations that may be produced within oral tissues after local application .
Molecular Mechanism
The molecular mechanism of action of this compound is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Benzydamine est synthétisé par un processus en plusieurs étapes. Les étapes clés impliquent la formation du cycle indazole et l'attachement ultérieur des groupes benzyle et diméthylamino. La synthèse commence généralement par la réaction du chlorure de benzyle avec l'hydrazine pour former de la benzylhydrazine. Cet intermédiaire subit ensuite une cyclisation avec une dicétone appropriée pour former le cycle indazole. L'étape finale implique la réaction du dérivé indazole avec le chlorure de 3-diméthylaminopropyle pour donner de la this compound .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer un rendement et une pureté élevés. Les conditions réactionnelles sont soigneusement contrôlées pour minimiser les sous-produits et assurer une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
Benzydamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés amines correspondants.
Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes benzyle et diméthylamino.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les halogénures, les amines et les thiols dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés, des dérivés amines réduits et des composés de this compound substitués .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des AINS et leurs interactions avec les systèmes biologiques.
Biologie : Investigated for its effects on cellular processes, including inflammation and pain signaling pathways.
Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des inflammations buccales et pharyngiennes, ainsi que pour son utilisation potentielle dans d'autres affections inflammatoires.
Industrie : Utilisé dans la formulation de divers produits pharmaceutiques, y compris les bains de bouche, les pastilles et les crèmes topiques
Mécanisme d'action
This compound exerce ses effets par plusieurs mécanismes :
Anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l'inflammation.
Analgésique : Bloque les signaux de douleur en agissant sur les terminaisons nerveuses locales.
Anesthésique local : Stabilise les membranes neuronales, réduisant la transmission des signaux de douleur
Comparaison Avec Des Composés Similaires
Benzydamine est unique parmi les AINS en raison de ses propriétés anti-inflammatoires, analgésiques et anesthésiques locales combinées. Les composés similaires comprennent :
Ibuprofène : Principalement un anti-inflammatoire et un analgésique, mais n'a pas de propriétés anesthésiques locales.
Diclofénac : Un autre AINS avec de forts effets anti-inflammatoires et analgésiques, mais aucune action anesthésique locale.
Lidocaïne : Un anesthésique local sans propriétés anti-inflammatoires
La combinaison unique de propriétés de la this compound la rend particulièrement efficace pour traiter la douleur et l'inflammation localisées dans la bouche et la gorge.
Propriétés
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBGNNVCVSKAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-69-4 (mono-hydrochloride) | |
| Record name | Benzydamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047859 | |
| Record name | Benzydamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Miscible | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs. In particular, benzydamine predominantly acts by inhibiting the synthesis of pro inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without largely affecting other pro inflammatory cytokines (ie. such as IL-6 and IL-8) or anti-inflammatory cytokines (ie. like IL-10 or IL-1 receptor antagonist). Moreover, benzydamine is largely a weak inhibitor of prostaglandin synthesis as it has been shown to effectively inhibit cyclooxygenase (COX) and lipoxygenase enzyme activity only at concentrations of 1mM or greater. Considering most contemporary usages of benzydamine are topical applications that are generally not well absorbed through the skin and/or non-specialized mucosae, benzydamine does not often achieve the kind of absorption or blood concentrations necessary to cause any extraneous distant systemic effects or COX inhibition, allowing it to localize its action. Additionally, it is also hypothesized that benzydamine is capable of inhibiting the oxidative burst of neutrophils and membrane stabilization. These actions are exhibited by the substance’s ability to inhibit the release of granules from neutrophils and to stabilize lysosomes. Furthermore, benzydamine is capable of a local anaesthetic effect that may be related to its capability for inhibiting the release of inflammatory mediators like substance P and calcitonin gene related peptide from sensory nerve endings. Since substance P is capable of causing the release of histamine from mast cells, benzydamine’s prevention of substance P release further contributes to an anti-inflammatory effect. Benzydamine also demonstrates a non-specific antibacterial activity against various bacterial strains that are resistant to broad-spectrum antibiotics such as ampicillin, chloramphenicol, and tetracycline at concentrations of about 3 mmol/L. Combinatorial use of benzydamine and other antibiotics like tetracycline and chloramphenicol are also synergistic against antibiotic resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*. | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
642-72-8 | |
| Record name | Benzydamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzydamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzydamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzydamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYDAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
320°F | |
| Record name | Benzydamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details













Q1: What is the primary mechanism of action of Benzydamine?
A1: Unlike many other NSAIDs, this compound does not primarily exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [] Instead, it exhibits a multifaceted mechanism of action, including membrane stabilization, modulation of inflammatory mediators, and interaction with ion channels. []
Q2: How does this compound interact with cell membranes?
A2: this compound's lipophilic nature allows it to integrate into cell membranes, stabilizing them and potentially contributing to its local anesthetic effects. [] This interaction may also influence the function of membrane-bound proteins and signaling pathways involved in inflammation.
Q3: Does this compound affect the production of inflammatory cytokines?
A3: Yes, this compound has been shown to inhibit the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [] This inhibition is observed in both human and mouse cells stimulated with lipopolysaccharide (LPS) or inactivated streptococci. []
Q4: What is the role of this compound in modulating neuronal excitability?
A4: Research suggests that this compound may modulate neuronal excitability and contribute to its analgesic effects beyond its anti-inflammatory actions. It effectively inhibits neuronal basal excitability, reducing firing frequency and increasing rheobase and afterhyperpolarization amplitude in primary cultured dorsal root ganglion (DRG) nociceptors. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C19H23N3O, and its molecular weight is 309.4 g/mol.
Q6: What spectroscopic data is available for this compound?
A6: While specific spectroscopic data from the provided research is limited, this compound's structure can be characterized using techniques such as UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups, bonding patterns, and overall structure of the molecule.
Q7: What is the primary route of this compound metabolism?
A7: this compound is primarily metabolized through oxidation, conjugation, and dealkylation pathways. [] The specific enzymes involved in these metabolic processes require further investigation.
Q8: How is this compound excreted from the body?
A8: While the provided research doesn't explicitly detail the excretion routes, this compound and its metabolites are likely eliminated through a combination of renal and biliary pathways. Further studies are needed to determine the precise excretion routes and their relative contributions.
Q9: What in vitro models have been used to study the effects of this compound?
A9: Researchers have utilized various in vitro models, including human gingival fibroblasts, [, ] RAW 264.7 macrophages, [] and isolated rat leukocytes, [] to investigate the anti-inflammatory, analgesic, and potential anticancer properties of this compound.
Q10: Are there any animal models that have been used to study this compound?
A10: Yes, preclinical studies have employed animal models, including rats and mice, to evaluate the analgesic, anti-inflammatory, and antithrombotic effects of this compound. [, , ] Furthermore, patient-derived oesophageal xenograft mouse models have been utilized to investigate the potential anticancer effects of this compound in esophageal squamous cell carcinoma. []
Q11: What clinical trials have been conducted on this compound?
A11: Several clinical trials have investigated the efficacy and safety of this compound in various conditions, including radiation-induced mucositis, [, , ] postoperative sore throat, [, ] and plaque-induced gingival inflammation. []
Q12: What drug delivery strategies are being explored for this compound?
A12: Researchers are exploring novel formulations of this compound to improve its delivery and therapeutic efficacy. These include in situ gelling formulations for oral application, which aim to enhance drug residence time at the target site and improve patient compliance. []
Q13: What analytical methods are used to quantify this compound?
A13: Analytical methods such as high-performance liquid chromatography (HPLC) [] and potentiometry [] are employed to quantify this compound in various matrices, including biological samples and pharmaceutical formulations.
Q14: What are some alternatives to this compound for the treatment of pain and inflammation?
A14: Depending on the specific condition, alternative treatments for pain and inflammation may include other NSAIDs, such as ibuprofen or naproxen, as well as corticosteroids, analgesics, and physical therapy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
